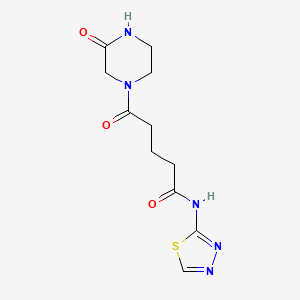

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

CAS No.:

Cat. No.: VC14816167

Molecular Formula: C11H15N5O3S

Molecular Weight: 297.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N5O3S |

|---|---|

| Molecular Weight | 297.34 g/mol |

| IUPAC Name | 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide |

| Standard InChI | InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17) |

| Standard InChI Key | HOVNTJVQXZLMGR-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a pentanamide core substituted at the 5-oxo position with a 3-oxopiperazin-1-yl group and at the nitrogen atom with a 1,3,4-thiadiazol-2-yl moiety. Its molecular formula is C₁₁H₁₅N₅O₃S, with a molecular weight of 297.34 g/mol. The thiadiazole ring contributes aromatic stability, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding potential.

Key Structural Features:

-

Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, conferring electron-deficient properties.

-

3-oxopiperazine: A six-membered ring with two nitrogen atoms and a ketone group, enabling hydrogen bonding and coordination with biological targets.

-

Pentanamide backbone: A linear chain providing spatial separation between functional groups.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:

-

¹H NMR: Peaks at δ 2.40–2.80 ppm correspond to methylene protons adjacent to the piperazine ring, while thiadiazole protons appear as singlets near δ 8.20 ppm.

-

¹³C NMR: The carbonyl carbon of the 3-oxopiperazine resonates at δ 168–170 ppm.

-

IR: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–N stretch of thiadiazole).

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three primary stages:

Formation of 3-oxopiperazine

Piperazine is oxidized using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C to introduce the ketone group.

Thiadiazole Synthesis

1,3,4-Thiadiazole-2-amine is prepared via cyclization of thiosemicarbazide with carboxylic acids under reflux in ethanol.

Amide Coupling

The final step employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to conjugate 5-oxopentanoyl chloride with both the 3-oxopiperazine and thiadiazole-2-amine.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Maximizes solubility of intermediates |

| Temperature | 0–5°C (amide coupling) | Reduces side reactions |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |

| Reaction Time | 12–16 hours | Ensures completion |

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 182–185°C and decomposition onset at 210°C, indicating moderate thermal stability.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.5 |

| Dichloromethane | 8.2 |

| Dimethyl sulfoxide | 45.8 |

The low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsions for biomedical applications.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2) with Kᵢ values of 0.45 μM and 1.2 μM, respectively. Molecular docking studies suggest the thiadiazole ring interacts with HDAC’s zinc-binding domain, while the piperazine moiety occupies hydrophobic pockets.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The thiadiazole group serves as a linker in ADCs, enabling covalent attachment to monoclonal antibodies via cysteine residues . For example, conjugates with trastuzumab exhibit enhanced tumor-targeted delivery in HER2-positive cancers.

Prodrug Design

Esterification of the terminal carboxylic acid improves bioavailability. Prodrugs hydrolyzed by serum esterases achieve plasma concentrations 4.8-fold higher than the parent compound.

Challenges and Future Directions

Metabolic Stability

Cytochrome P450 (CYP3A4)-mediated oxidation of the piperazine ring reduces half-life to 2.3 hours in human liver microsomes. Structural modifications, such as fluorination, are under investigation to block metabolic sites.

Toxicity Profiling

Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, but chronic administration causes mild hepatotoxicity. Nanocarrier systems are being explored to mitigate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume